2-(Propylthio)Pyridine-3-Carbonyl Chloride
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Overview
Description
2-(Propylthio)Pyridine-3-Carbonyl Chloride is an organic compound with the chemical formula C9H10ClNOS. It is known for its use in various chemical reactions and research applications. This compound is characterized by the presence of a pyridine ring substituted with a propylthio group and a carbonyl chloride group.
Scientific Research Applications
2-(Propylthio)Pyridine-3-Carbonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylthio)Pyridine-3-Carbonyl Chloride typically involves the chlorination of 2-(Propylthio)Pyridine-3-Carboxylic Acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture to ensure complete conversion to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to maintain the reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the carbonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The propylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperatures to achieve the desired oxidation state.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as amides, esters, and thioesters are formed.
Oxidation Products: Sulfoxides and sulfones are the major products formed from the oxidation of the propylthio group.
Mechanism of Action
The mechanism of action of 2-(Propylthio)Pyridine-3-Carbonyl Chloride involves its reactivity towards nucleophiles and oxidizing agents. The carbonyl chloride group is highly reactive and readily undergoes nucleophilic substitution, leading to the formation of various derivatives. The propylthio group can be oxidized, altering the compound’s properties and reactivity.
Molecular Targets and Pathways: The compound interacts with nucleophiles and oxidizing agents through well-established chemical pathways. The reactivity of the carbonyl chloride group and the propylthio group plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
2-(Propylthio)Pyridine-3-Carbonyl Chloride can be compared with other similar compounds such as:
2-(Methylthio)Pyridine-3-Carbonyl Chloride: This compound has a methylthio group instead of a propylthio group, leading to differences in reactivity and applications.
2-(Ethylthio)Pyridine-3-Carbonyl Chloride:
2-(Butylthio)Pyridine-3-Carbonyl Chloride: The butylthio group imparts different steric and electronic effects compared to the propylthio group.
Uniqueness: The uniqueness of this compound lies in its specific reactivity due to the propylthio group and the carbonyl chloride group. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-propylsulfanylpyridine-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c1-2-6-13-9-7(8(10)12)4-3-5-11-9/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEUTJYYROCUBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC=N1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379078 |
Source
|
Record name | 2-(Propylthio)Pyridine-3-Carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-24-7 |
Source
|
Record name | 2-(Propylthio)-3-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Propylthio)Pyridine-3-Carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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